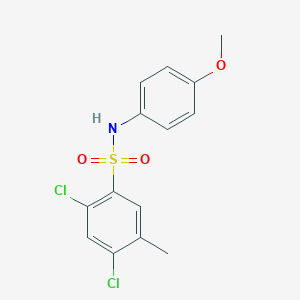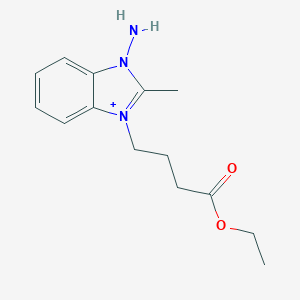
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide, also known as Methylsulfonyl-Dapsone (MSD), is a sulfonamide derivative that has been widely used in scientific research for its unique properties. MSD is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of MSD involves the inhibition of DHPS, which leads to the depletion of folate levels in bacteria and parasites. Folate is an essential cofactor for the synthesis of DNA, RNA, and proteins. The depletion of folate levels leads to the inhibition of DNA synthesis and cell division, ultimately resulting in the death of the bacteria or parasite.
Biochemical and Physiological Effects:
MSD has been shown to have minimal toxicity in mammalian cells. However, it has been shown to have some adverse effects on the liver and kidneys at high doses. MSD has also been shown to inhibit the activity of human DHPS, which may have implications for the use of MSD as an antibacterial agent in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MSD in lab experiments include its potent inhibitory activity against DHPS, its broad-spectrum activity against bacteria and parasites, and its low toxicity in mammalian cells. However, the limitations of using MSD include its limited solubility in water, its potential adverse effects on the liver and kidneys, and its potential inhibition of human DHPS.
Direcciones Futuras
There are several future directions for the use of MSD in scientific research. One potential direction is the development of new analogs of MSD that have improved solubility and potency. Another potential direction is the use of MSD as a tool for studying the role of folate metabolism in bacteria and parasites. Finally, the use of MSD as an antibacterial agent in humans warrants further investigation, particularly with regard to its potential toxicity and efficacy.
Métodos De Síntesis
The synthesis of MSD involves the reaction of 4-methoxyaniline with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MSD has been extensively used in scientific research for its potent inhibitory activity against dihydropteroate synthase (DHPS), an enzyme that is involved in the synthesis of folate in bacteria and parasites. MSD has been shown to be effective against a wide range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, MSD has also been shown to be effective against the protozoan parasite Plasmodium falciparum, which causes malaria.
Propiedades
Fórmula molecular |
C14H13Cl2NO3S |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-14(13(16)8-12(9)15)21(18,19)17-10-3-5-11(20-2)6-4-10/h3-8,17H,1-2H3 |
Clave InChI |
TVGRFJMGUAQMBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)



![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)


![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
![Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
